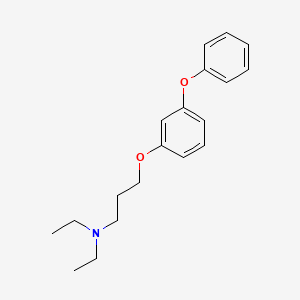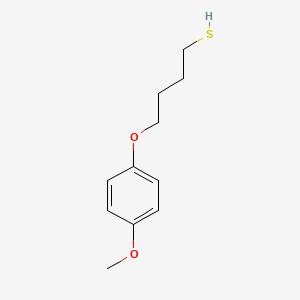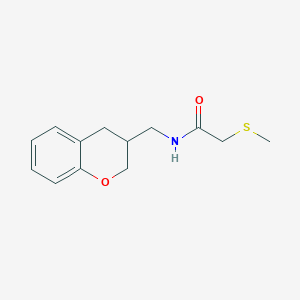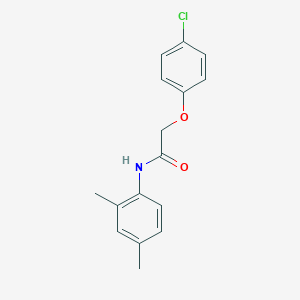
N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine
Übersicht
Beschreibung
N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine, also known as SR57227A, is a selective 5-HT3 receptor antagonist. It is a synthetic compound that has been studied for its potential use in treating various disorders such as anxiety, depression, and addiction.
Wirkmechanismus
N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine is a selective antagonist of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel that is activated by serotonin. By blocking this receptor, N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine reduces the activity of the serotonergic system, which is involved in mood regulation, anxiety, and addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine are not well understood. However, studies have shown that it reduces anxiety and depression-like behaviors in animal models. Additionally, it has been shown to reduce nicotine self-administration in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine in lab experiments is that it is a selective antagonist of the 5-HT3 receptor, which allows researchers to study the specific effects of blocking this receptor. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a useful tool for studying mood disorders. However, one limitation of using N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine in lab experiments is that its biochemical and physiological effects are not well understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine. One direction is to further investigate its potential use in treating addiction, particularly nicotine addiction. Another direction is to study its effects on other neurotransmitter systems, such as the dopaminergic system. Additionally, further research is needed to understand its biochemical and physiological effects and its potential therapeutic uses in humans.
Conclusion:
In conclusion, N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine is a selective 5-HT3 receptor antagonist that has been studied for its potential use in treating various disorders such as anxiety, depression, and addiction. Its synthesis involves several steps, and it has been shown to have anxiolytic and antidepressant effects in animal models. However, its biochemical and physiological effects are not well understood, which makes it difficult to interpret the results of experiments. Further research is needed to understand its potential therapeutic uses in humans.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine has been extensively studied for its potential use in treating various disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential use in treating addiction, particularly nicotine addiction. N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine has been shown to reduce nicotine self-administration in rats.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)14-9-15-21-18-12-8-13-19(16-18)22-17-10-6-5-7-11-17/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHAWAMKSINTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![diethyl [4-(2-methoxyphenoxy)butyl]malonate](/img/structure/B3846882.png)

![butyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3846905.png)






![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3846970.png)

![3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide](/img/structure/B3846976.png)